5-Chloro-3-(tributylstannyl)pyridine

Vue d'ensemble

Description

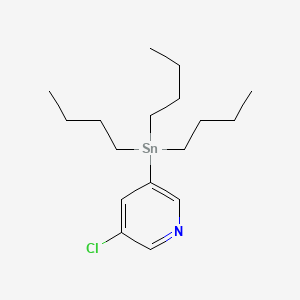

5-Chloro-3-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H30ClNSn. It is a derivative of pyridine, where a chlorine atom is substituted at the 5-position and a tributylstannyl group is attached at the 3-position. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions such as the Stille coupling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(tributylstannyl)pyridine typically involves the stannylation of 5-chloro-3-iodopyridine. The reaction is carried out using tributylstannane (tributyltin hydride) in the presence of a palladium catalyst. The general reaction conditions include:

Reagents: 5-Chloro-3-iodopyridine, tributylstannane, palladium catalyst (e.g., Pd(PPh3)4)

Solvent: Tetrahydrofuran (THF) or toluene

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other groups through cross-coupling reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Stille Coupling: This reaction involves the coupling of this compound with an organohalide in the presence of a palladium catalyst. Common reagents include organohalides (e.g., aryl iodides), palladium catalysts (e.g., Pd(PPh3)4), and solvents like THF or toluene.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the stannyl group.

Major Products Formed

Stille Coupling Products: The major products are biaryl compounds or other coupled products, depending on the organohalide used.

Oxidation Products: Oxidation of the stannyl group can lead to the formation of organotin oxides or other oxidized derivatives.

Applications De Recherche Scientifique

Organic Synthesis

5-Chloro-3-(tributylstannyl)pyridine is predominantly used in organic synthesis, especially in cross-coupling reactions, such as the Stille coupling reaction. This process allows for the formation of complex organic molecules by coupling this compound with organohalides in the presence of palladium catalysts. The general reaction conditions typically involve:

- Reagents : 5-Chloro-3-iodopyridine, tributylstannane, and palladium catalyst (e.g., Pd(PPh3)4).

- Solvents : Tetrahydrofuran (THF) or toluene.

- Temperature : Room temperature to reflux.

- Reaction Time : Several hours to overnight.

The major products formed through these reactions include biaryl compounds and other coupled products, which are valuable in various applications across chemistry and materials science.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing drug candidates. Its derivatives have been investigated for their biological activity, including their potential as antagonists in cancer treatments. For instance, studies have shown that related stannyl compounds can effectively block estrogen-induced pathways in cancer cells, thus highlighting their potential therapeutic applications .

Material Science

This compound is also utilized in the preparation of functional materials. Its ability to form stable organotin complexes makes it suitable for developing polymers and electronic materials. The unique properties imparted by the tributylstannyl group allow for modifications that enhance material characteristics such as conductivity and thermal stability.

Biological Studies

This compound can be employed in biological studies as a precursor for synthesizing biologically active molecules. Its derivatives have been radiolabeled for use in biodistribution studies, which help understand the pharmacokinetics and metabolism of compounds in vivo . For example, radiolabeled stannyl precursors have been used to investigate their uptake in tumor tissues, providing insights into their potential as imaging agents or therapeutic agents.

Mécanisme D'action

The mechanism of action of 5-Chloro-3-(tributylstannyl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the stannyl group. This complex undergoes oxidative addition with an organohalide, followed by transmetalation and reductive elimination to form the coupled product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Chloro-2-(tributylstannyl)pyridine

- 6-Chloro-3-(tributylstannyl)pyridine

- 3-Chloro-2-(tributylstannyl)pyridine

Comparison

5-Chloro-3-(tributylstannyl)pyridine is unique due to the specific positioning of the chlorine and stannyl groups on the pyridine ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its analogs, it may offer different selectivity and efficiency in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Activité Biologique

5-Chloro-3-(tributylstannyl)pyridine is a compound of interest due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a tributylstannyl group. The chemical formula is CHClN, and its molecular weight is approximately 255.79 g/mol. The tributylstannyl group enhances the lipophilicity of the compound, which may influence its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available pyridine derivatives.

- Tributylstannylation : The chlorinated pyridine is treated with tributyltin chloride in the presence of a base to facilitate the substitution reaction.

- Purification : The product is purified using chromatography techniques to isolate the desired compound.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tributylstannyl group may enhance its binding affinity to certain proteins, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against several pathogens. For instance, it has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these bacteria were found to be comparable to established antibiotics, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) | Comparison with Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 | Similar to Linezolid |

| Enterococcus faecalis | 64 | Moderate |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using various cancer cell lines. The results indicated that this compound exhibits selective cytotoxic effects, particularly against breast and lung cancer cells. The compound's cytotoxicity was evaluated using standard assays such as MTT and Annexin V staining.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | High |

| A549 (Lung Cancer) | 20 | Moderate |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential role in combating antibiotic resistance .

- Cytotoxic Mechanisms : Research highlighted in Cancer Letters explored the mechanisms by which this compound induces apoptosis in cancer cells through the activation of caspase pathways .

- Molecular Docking Studies : Molecular docking simulations have indicated that this compound can effectively bind to bacterial ribosomes, disrupting protein synthesis, which underlies its antibacterial mechanism .

Propriétés

IUPAC Name |

tributyl-(5-chloropyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSUJOOLZJBTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443595 | |

| Record name | 5-Chloro-3-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206115-67-5 | |

| Record name | 5-Chloro-3-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.